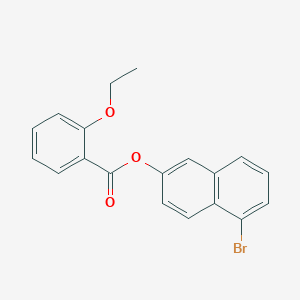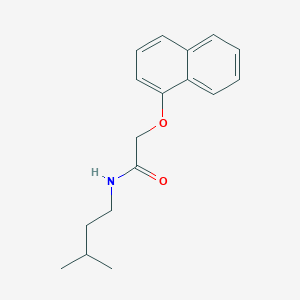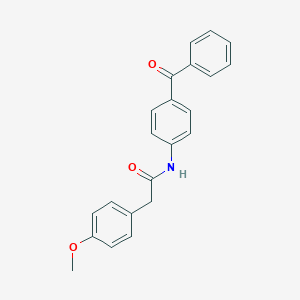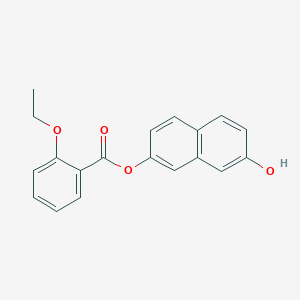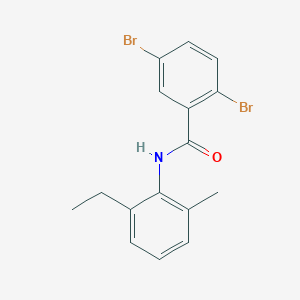
2,5-dibromo-N-(2-ethyl-6-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(2-ethyl-6-methylphenyl)benzamide is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "DBEB" and is a member of the benzamide family. DBEB has been extensively studied for its potential use in drug development, as well as its applications in the field of materials science. In
科学的研究の応用
DBEB has been studied extensively for its potential applications in drug development. It has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, DBEB has been found to have antibacterial and antifungal activity, making it a potential candidate for the development of new antimicrobial agents. DBEB has also been studied for its potential applications in materials science, particularly in the development of organic semiconductors.
作用機序
The mechanism of action of DBEB is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes. Specifically, DBEB has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting the activity of this enzyme, DBEB can cause DNA damage and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
DBEB has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, antibacterial, and antifungal activity, DBEB has been found to inhibit the growth of certain parasites, including Plasmodium falciparum, the parasite responsible for malaria. DBEB has also been shown to have anti-inflammatory activity, making it a potential candidate for the development of new anti-inflammatory drugs.
実験室実験の利点と制限
DBEB has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. In addition, DBEB has been extensively studied, and its properties and potential applications are well understood. However, there are also limitations to the use of DBEB in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experiments.
将来の方向性
There are many future directions for research on DBEB. One area of interest is the development of new anticancer drugs based on the structure of DBEB. Researchers are also interested in exploring the potential applications of DBEB in materials science, particularly in the development of organic semiconductors. In addition, there is ongoing research into the mechanism of action of DBEB, which could lead to new insights into its potential applications in drug development and other fields.
合成法
DBEB can be synthesized through a multi-step process, starting with the reaction of 2-ethyl-6-methylphenol with phosgene to produce 2-ethyl-6-methylphenyl isocyanate. This intermediate is then reacted with 2,5-dibromoaniline to produce DBEB. The synthesis of DBEB is a complex process that requires careful attention to detail and high levels of expertise.
特性
分子式 |
C16H15Br2NO |
|---|---|
分子量 |
397.1 g/mol |
IUPAC名 |
2,5-dibromo-N-(2-ethyl-6-methylphenyl)benzamide |
InChI |
InChI=1S/C16H15Br2NO/c1-3-11-6-4-5-10(2)15(11)19-16(20)13-9-12(17)7-8-14(13)18/h4-9H,3H2,1-2H3,(H,19,20) |
InChIキー |
KCOUONHHPXXDKK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=CC(=C2)Br)Br)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=C(C=CC(=C2)Br)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




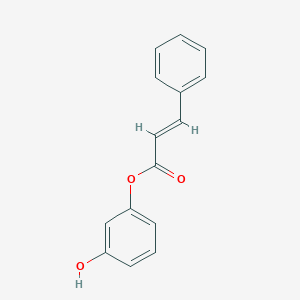
![3-[(2-Methoxybenzoyl)oxy]phenyl 2-methoxybenzoate](/img/structure/B290505.png)
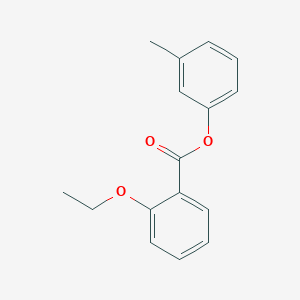
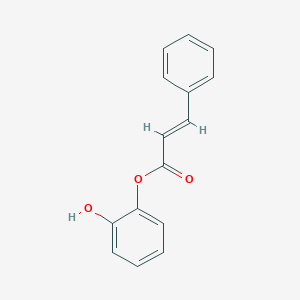
![Ethyl 2-{[(1-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290511.png)


